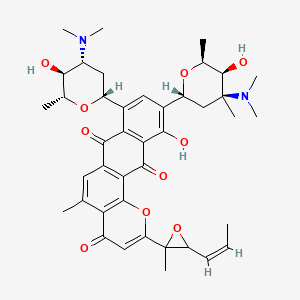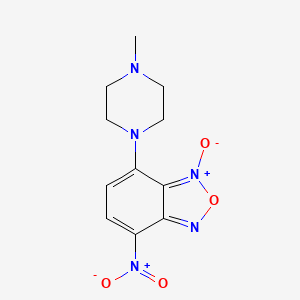
鲁布索苷
描述
科学研究应用
鲁布索苷在科学研究中具有广泛的应用:
作用机制
生化分析
Biochemical Properties
Rubusoside has been found to interact with various enzymes and proteins. For instance, it has shown inhibitory activity against the enzyme mutansucrase of Streptococcus mutans, a bacterium involved in dental caries . This inhibition activity was due to hydrophobic and hydrogen bonding interactions .
Cellular Effects
Rubusoside has demonstrated significant effects on various types of cells. It has been found to decrease blood glucose levels by protecting pancreatic islet cells . In addition, it has shown a protective effect on Streptococcus mutans biofilms, affecting the cariogenic properties and virulence gene expression of these bacterial cells .
Molecular Mechanism
The molecular mechanism of rubusoside involves its interaction with biomolecules and its impact on gene expression. For instance, it has shown competitive inhibition against the activity of mutansucrase, a key enzyme in the development of dental caries . This inhibition is due to hydrophobic and hydrogen bonding interactions .
Temporal Effects in Laboratory Settings
Over time, rubusoside has shown to exert significant effects in laboratory settings. For instance, it has been found to partly reverse the metabolism disorders induced by a high-fat diet in animal models . This suggests that rubusoside may have long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of rubusoside have been found to vary with different dosages in animal models. For instance, a dose of 250 mg/(kg·day) rubusoside significantly reduces serum triglyceride levels in rats on a high-fat diet .
Metabolic Pathways
Rubusoside is involved in various metabolic pathways. It has been found to intervene in some major metabolic pathways, involving amino acid metabolism, synthesis of ketone bodies, as well as choline and 4-hydroxyphenylacetate metabolism .
Transport and Distribution
It has been suggested that rubusoside may be transported and distributed within cells via certain transporters or binding proteins .
Subcellular Localization
It has been suggested that certain transcription factors, such as SrbHLH22, SrbHLH111, SrbHLH126, SrbHLH142, and SrbHLH152, which have been verified to be critical regulators of rebaudioside A (RA) biosynthesis, might also play a role in the subcellular localization of rubusoside .
准备方法
合成路线和反应条件
鲁布索苷可以从甜菊糖苷(一种甜菊糖苷)中使用特定的酶合成。 其中一种酶是来自金黄色嗜盐菌的 β-葡萄糖苷酶,它选择性地水解甜菊糖苷,以高产率生成鲁布索苷 。 反应通常在 47.5°C 下进行 70 分钟,产生 99% 的鲁布索苷 .
工业生产方法
鲁布索苷的工业生产涉及从甜叶菊叶中提取甜菊糖苷,然后进行酶促转化为鲁布索苷。 这种方法高效且可扩展,适合大规模生产 。 还探索了使用工程大肠杆菌菌株将糖基转移酶与 UDPG 再生系统偶联以提高生产力 .
化学反应分析
反应类型
鲁布索苷会经历各种化学反应,包括糖基化和水解。 糖基化涉及将糖基团添加到鲁布索苷中,而水解涉及裂解糖苷键 .
常用试剂和条件
鲁布索苷糖基化中常用的试剂包括 UDP-葡萄糖和糖基转移酶 。 水解反应通常涉及在受控温度和 pH 条件下使用 β-葡萄糖苷酶 .
主要产物形成
相似化合物的比较
属性
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-5,9-dimethyl-14-methylidene-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H50O13/c1-15-11-31-9-5-18-29(2,7-4-8-30(18,3)28(41)44-26-24(39)22(37)20(35)16(12-33)42-26)19(31)6-10-32(15,14-31)45-27-25(40)23(38)21(36)17(13-34)43-27/h16-27,33-40H,1,4-14H2,2-3H3/t16-,17-,18+,19+,20-,21-,22+,23+,24-,25-,26+,27+,29-,30-,31-,32+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPVROCHNBYFTP-OSHKXICASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)O)O)(C)C(=O)OC6C(C(C(C(O6)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)(C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64849-39-4 | |
| Record name | Rubusoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64849-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rubusoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064849394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RUBUSOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TCV5K3M3GX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(8S,11R,13S,14S,17R)-17-hydroxy-13-methyl-11-[4-[[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]methyl]phenyl]-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1680181.png)












